molecular formula C6H8N2O4 B8311487 Methyl 2-diazo-4-methoxy-3-oxobutanoate

Methyl 2-diazo-4-methoxy-3-oxobutanoate

Cat. No.: B8311487
M. Wt: 172.14 g/mol
InChI Key: BWPGCNBJSRYYLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-diazo-4-methoxy-3-oxobutanoate is a useful research compound. Its molecular formula is C6H8N2O4 and its molecular weight is 172.14 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthetic Organic Chemistry

1.1 Versatile Intermediate for Synthesis

Methyl 2-diazo-4-methoxy-3-oxobutanoate serves as a versatile intermediate in the synthesis of complex organic molecules. Its structure allows it to generate reactive carbene intermediates, which can participate in various chemical transformations. These transformations include cycloaddition reactions and rearrangements, which are crucial for developing new synthetic methodologies .

1.2 Carbene Chemistry

The diazo group in this compound can decompose to form a carbene species upon heating or under specific reaction conditions. This carbene can then engage in cyclopropanation, insertion into C-H bonds, and other reactions that are valuable for synthesizing diverse organic compounds. For instance, the compound has been utilized in reactions with nucleophiles and electrophiles, leading to the formation of various substituted products .

While specific biological activities of this compound are not extensively documented, compounds with similar diazo structures often exhibit interesting biological properties. Research indicates that diazo compounds can interact with biological systems due to their electrophilic nature, potentially leading to the synthesis of biologically active molecules .

2.1 Potential Biological Applications

There is evidence suggesting that diazo compounds may have applications as intermediates in the synthesis of pharmaceuticals or agrochemicals. The ability of this compound to participate in bioreduction reactions indicates its potential for further exploration in medicinal chemistry .

Case Studies and Research Findings

Several studies have highlighted the utility of this compound in various synthetic pathways:

Study Description Findings
Synthesis of complex organic moleculesDemonstrated the formation of various products through cycloaddition reactions involving carbene intermediates.
Bioreduction studiesShowed that this compound could be transformed into chiral building blocks with high yields (81–96%) through diazo transfer protocols.
Applications in drug synthesisInvestigated potential interactions with biological systems, suggesting avenues for drug development based on diazo chemistry.

Summary and Future Directions

This compound presents significant potential in synthetic organic chemistry as a versatile building block for complex molecules. Its ability to generate reactive intermediates opens up numerous pathways for innovation in chemical synthesis.

Future research should focus on elucidating its specific biological activities and exploring its applications in pharmaceuticals and agrochemicals more thoroughly. Investigating its interactions with biological systems could reveal new therapeutic avenues and enhance our understanding of diazo compounds' roles in medicinal chemistry.

Properties

Molecular Formula

C6H8N2O4

Molecular Weight

172.14 g/mol

IUPAC Name

methyl 2-diazo-4-methoxy-3-oxobutanoate

InChI

InChI=1S/C6H8N2O4/c1-11-3-4(9)5(8-7)6(10)12-2/h3H2,1-2H3

InChI Key

BWPGCNBJSRYYLD-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)C(=[N+]=[N-])C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methyl 4-methoxy-3-oxobutanoate (4.28 g, 0.029 mol) was dissolved in ether (20 mL). The solution was cooled in an ice bath. To the solution was added p-toluenesulfonyl azide (5.78 g, 0.029 mol) followed by N-ethylethanamine (2.0 mL, 0.019 mol). The solution was stirred at 0° C. for 15 minutes, then at rt for 30 minutes. Upon evaporation, the tosyl amide bi-product solidified. This was filtered off and the filtrate was purified by flash chromatography to give the desired product (4.5 g, 89%) as a light oil. 1H NMR (400 MHz, CDCl3): δ 4.55 (s, 2H), 3.83 (s, 3H), 3.45 (s, 3H). MF C6H8N2O4. LCMS calculated for C6H9N2O4(M+H)+: m/z=173.0.
Quantity
4.28 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
5.78 g
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three
Yield
89%

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